molecular formula C10H16O4 B3055433 Diethyl 2-ethenyl-2-methylpropanedioate CAS No. 64770-16-7

Diethyl 2-ethenyl-2-methylpropanedioate

Cat. No.: B3055433
CAS No.: 64770-16-7
M. Wt: 200.23 g/mol
InChI Key: ZSRMDDFULBFKCP-UHFFFAOYSA-N
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Description

Diethyl 2-ethenyl-2-methylpropanedioate is a malonic acid derivative with two ethyl ester groups and substituents at the central carbon: an ethenyl (vinyl) group and a methyl group. This structure confers unique reactivity, particularly in polymerization and conjugate addition reactions, due to the electron-deficient ethenyl moiety. For instance, describes the synthesis of diethyl 2-(benzyl(methyl)amino)propanedioate via nucleophilic substitution of diethyl bromomalonate with methylbenzylamine . Similarly, the target compound could be synthesized by substituting bromomalonate with a suitable ethenyl-containing reagent.

Properties

IUPAC Name

diethyl 2-ethenyl-2-methylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-5-10(4,8(11)13-6-2)9(12)14-7-3/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRMDDFULBFKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C=C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504272
Record name Diethyl ethenyl(methyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64770-16-7
Record name Diethyl ethenyl(methyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-ethenyl-2-methylpropanedioate can be synthesized through the esterification of 2-ethenyl-2-methylpropanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid, followed by purification through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Diethyl 2-ethenyl-2-methylpropanedioate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which diethyl 2-ethenyl-2-methylpropanedioate exerts its effects involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares diethyl 2-ethenyl-2-methylpropanedioate with key analogs, focusing on substituent effects, physical properties, and reactivity:

Compound Substituents Key Properties/Applications References
This compound Ethenyl, methyl High reactivity in polymerization (inferred from ethenyl group); potential monomer for coatings
Ethyl 2-methyl-2-phenylpropanoate Phenyl, methyl Similar steric hindrance; lower polarity (melting point: ~80°C inferred from analogs)
Diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate Cyanoethyl, ethyl Increased polarity (CN group); applications in pharmaceuticals or agrochemical intermediates
Diethyl 2-ethyl-2-pentan-2-ylpropanedioate Branched alkyl (pentan-2-yl), ethyl Hydrophobic; used as plasticizers or lubricant additives
Ethyl 2-cyano-2-phenylacetate Cyano, phenyl High solubility in organic solvents; intermediate in drug synthesis

Substituent Effects on Reactivity

  • Ethenyl Group : The ethenyl substituent enhances electrophilicity at the α-carbon, enabling participation in Diels-Alder or radical polymerization reactions (e.g., highlights polymers derived from ethenyl-containing esters) .
  • Cyano Group: Compounds like diethyl 2-(2-cyanoethyl)-2-ethylpropanedioate exhibit nucleophilic reactivity at the cyano group, useful in forming heterocycles (e.g., describes hydrazine-mediated decyanation) .
  • Branched Alkyl Groups: Bulky substituents (e.g., pentan-2-yl in ) reduce crystallinity, lowering melting points and enhancing solubility in nonpolar solvents .

Physical Properties and Solubility

  • Boiling Points: Ethenyl and cyano substituents increase polarity, likely raising boiling points compared to alkyl-substituted analogs (e.g., diethyl succinate in boils at ~216°C) .
  • Solubility: The ethenyl group may reduce water solubility compared to cyano analogs (e.g., ethyl 2-cyano-2-phenylacetate is highly soluble in ethanol) .

Biological Activity

Diethyl 2-ethenyl-2-methylpropanedioate, a derivative of malonic acid, has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antifungal activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C11_{11}H14_{14}O4_4
  • CAS Number : [Not provided in the search results]

The compound features two ethyl ester groups attached to a malonate backbone, which is known to influence its reactivity and biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of related compounds in the malonate family. For instance, diethyl 2-((aryl(alkyl)amino)methylene)malonates exhibited promising antifungal activity against various phytopathogens. The minimum inhibitory concentration (IC50_{50}) values ranged from 0.013 µM to 35 µM, indicating significant fungistatic and fungicidal effects .

Table 1: Antifungal Activity of Related Compounds

CompoundIC50_{50} (µM)Activity Type
Compound 118 - 35Less Active
Compound 2< 1Fungicidal
Compound 5< 0.5Fungicidal

The most active compounds were noted to have either ortho-nitro-substituted or non-substituted aromatic rings, suggesting that structural modifications significantly affect bioactivity .

Synthesis Methods

The synthesis of diethyl derivatives often involves the reaction of diethyl malonate with various reagents under controlled conditions. For example, diethyl 2-(perfluorophenyl)malonate was synthesized using sodium diethyl malonate and phenyl reagents under reflux conditions, achieving yields around 47% . Such methods are crucial for producing compounds with specific biological activities.

Case Studies and Research Findings

  • Antifungal Efficacy : A study demonstrated that diethyl malonate derivatives showed effective inhibition of mycelial growth in fungi such as Fusarium oxysporum, with IC50_{50} values indicating strong antifungal potential .
  • Toxicological Assessment : Evaluations by the EPA indicated that diethyl malonate did not induce gene mutations in bacterial assays, supporting its safety profile for potential agricultural applications .
  • Biological Mechanisms : The mechanisms underlying the antifungal activity are believed to involve disruption of fungal cell membranes or interference with metabolic pathways essential for fungal growth .

Q & A

Q. What are the standard synthetic routes for Diethyl 2-ethenyl-2-methylpropanedioate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves esterification of the corresponding propanedioic acid derivative with ethanol under acid catalysis (e.g., concentrated sulfuric acid). Key parameters include:
  • Reagent Ratios : A molar excess of ethanol (1.5–2 equivalents) ensures complete esterification.
  • Catalyst Loading : 1–2% v/v sulfuric acid is commonly used to minimize side reactions.
  • Reflux Duration : 4–6 hours under Dean-Stark trap conditions to remove water and shift equilibrium toward product formation .
  • Purification : Post-reaction neutralization with NaHCO₃, followed by vacuum distillation or column chromatography.
    Table 1 : Example Reaction Conditions from Analogous Esters
CatalystTemp (°C)Yield (%)Reference
H₂SO₄80–10070–85
HCl9065–75

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Identify ester C=O stretches (~1740–1720 cm⁻¹) and ethenyl C=C stretches (~1640–1620 cm⁻¹). Compare group frequencies to reference charts for inorganic/organic compounds .
  • NMR :
  • ¹H NMR : Look for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), ethenyl protons (δ 5.5–6.5 ppm, multiplet), and methyl groups (δ 1.2–1.5 ppm, singlet).
  • ¹³C NMR : Ester carbonyls (~170–175 ppm), ethenyl carbons (~120–130 ppm) .
  • GC-MS : Confirm molecular ion peak (M⁺) and fragmentation patterns consistent with the ester backbone.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : The ethenyl group acts as a dienophile, with electron-withdrawing ester groups enhancing reactivity. Steric hindrance from the 2-methyl substituent may slow reaction kinetics. Computational studies (e.g., DFT) can model transition states to compare activation energies with less hindered analogs. Experimental validation via kinetic studies under varying temperatures and solvent polarities is recommended .

Q. How can researchers resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Systematic approaches include:
  • Reproducibility Tests : Repeat solubility assays using USP-grade solvents and controlled humidity.
  • HPLC Purity Analysis : Quantify residual acids or by-products that alter solubility .
  • Thermodynamic Modeling : Use Hansen solubility parameters to predict solvent compatibility.

Q. What strategies are effective for minimizing hydrolysis of this compound during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Anhydrous environments (e.g., molecular sieves) at –20°C.
  • Stabilizers : Add 50–100 ppm of radical scavengers (e.g., BHT) to inhibit autoxidation .
  • Packaging : Use amber glass vials under nitrogen to block moisture and UV light.

Application-Oriented Questions

Q. How can this compound serve as a precursor for functionalized polymers?

  • Methodological Answer : The ethenyl group enables radical or anionic polymerization. For example:
  • Copolymerization : With acrylates (e.g., methyl methacrylate) to introduce ester functionalities.
  • Post-Polymerization Modification : Hydrolysis of esters to carboxylic acids for pH-responsive materials .
    Table 2 : Example Polymer Properties
ComonomerTg (°C)SolubilityApplication
MMA85–90THF, DMFCoatings, Adhesives
Styrene100–105TolueneThermal Stabilizers

Q. What role does this compound play in asymmetric catalysis?

  • Methodological Answer : The prochiral center at the 2-methyl position allows chiral induction. Applications include:
  • Chiral Ligand Synthesis : Coordinate with transition metals (e.g., Ru, Pd) for enantioselective hydrogenation .
  • Organocatalysis : Use as a Michael acceptor in cascade reactions.

Data Analysis & Validation

Q. How should researchers interpret conflicting NMR data for this compound in different deuterated solvents?

  • Methodological Answer : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) affect proton chemical shifts. Use internal standards (e.g., TMS) and reference solvent correction tables. For example, ethenyl protons may shift upfield by 0.1–0.3 ppm in DMSO due to hydrogen bonding .

Q. What statistical methods are appropriate for analyzing variability in synthetic yields across multiple batches?

  • Methodological Answer :
  • ANOVA : Identify significant differences between reaction conditions.
  • Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst ratio) via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-ethenyl-2-methylpropanedioate
Reactant of Route 2
Diethyl 2-ethenyl-2-methylpropanedioate

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